molecular formula C12H17NO2 B8748805 Ethyl 4-(propylamino)benzoate CAS No. 75681-66-2

Ethyl 4-(propylamino)benzoate

Cat. No.: B8748805
CAS No.: 75681-66-2
M. Wt: 207.27 g/mol
InChI Key: SBAPACAYNOFTEW-UHFFFAOYSA-N
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Description

Ethyl 4-(propylamino)benzoate is a synthetic benzoate ester derivative intended for research and development purposes . This compound is a structural analog of other amino benzoate esters, such as Ethyl 4-aminobenzoate (Benzocaine), a well-documented local anesthetic . As part of this family, it shares a common structural motif where an amino group attached to the benzene ring is implicated in biological activity. Researchers may investigate this compound for its potential pharmacological properties, particularly in modulating neuronal signaling by blocking sodium channels, a mechanism common to local anesthetics used on wounds, mucosal surfaces, and mucous membranes . Beyond potential anesthetic applications, the structural features of this compound suggest it may also be of interest in materials science and organic synthesis as a building block for more complex molecules. Its propylamino side chain may influence its solubility, lipophilicity, and overall reactivity compared to other alkylamino benzoates like Ethyl 4-(butylamino)benzoate . Furthermore, amino benzoate esters have demonstrated utility as insect repellents, as seen with related compounds like Ethyl butylacetylaminopropionate (IR3535) . Consequently, this compound could serve as a candidate for developing new repellent formulations, leveraging its potential to interact with insect sensory systems. Researchers should note that this product is strictly for laboratory research and is not for human or veterinary use.

Properties

CAS No.

75681-66-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 4-(propylamino)benzoate

InChI

InChI=1S/C12H17NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h5-8,13H,3-4,9H2,1-2H3

InChI Key

SBAPACAYNOFTEW-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(propylamino)benzoate is primarily investigated for its potential as a local anesthetic . Studies have shown that this compound interacts with sodium ion channels in nerve cells, inhibiting nerve impulse conduction, which provides pain relief. Its structural modifications can enhance anesthetic properties while reducing toxicity, making it a candidate for further pharmacological development .

Case Study: Local Anesthetic Activity

Research has demonstrated that derivatives of this compound exhibit significant local anesthetic effects comparable to established anesthetics like tetracaine and pramocaine. In biological activity evaluations, specific derivatives showed promising results in surface anesthesia and infiltration anesthesia tests, indicating their potential for clinical application .

Agrochemical Formulations

In the realm of agrochemicals, this compound is utilized for developing pest control agents. Its ability to provide effective pest management solutions while minimizing toxicity to non-target organisms makes it a favorable choice in agricultural applications. This characteristic is particularly important as it aligns with the growing demand for more environmentally friendly agricultural practices .

Material Science

The compound is also explored in material science for its role in the synthesis of novel polymers and coatings. This compound contributes to enhancing material properties such as durability and resistance to environmental factors, which is crucial for developing advanced materials used in various industries .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action and therapeutic potential. Research has focused on its interactions with neurotransmitter systems, which could lead to new treatments for mental health conditions .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The propylamino group can be introduced via nucleophilic substitution reactions. For example:

  • Reaction with propylamine : Ethyl 4-fluorobenzoate reacts with propylamine in dichloromethane under basic conditions (e.g., N,N-diisopropylethylamine) to yield ethyl 4-(propylamino)benzoate. This proceeds via an SNAr mechanism , where the electron-withdrawing ester group activates the aromatic ring for substitution .

ReactantReagent/ConditionsProductYield
Ethyl 4-fluorobenzoatePropylamine, DIPEA, CH₂Cl₂, RT, N₂This compound69–82%

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : Treatment with NaOH or KOH in aqueous ethanol converts the ester to 4-(propylamino)benzoic acid .

  • Acidic hydrolysis : Concentrated HCl in refluxing ethanol achieves similar results but is less commonly employed .

Reaction Pathway :
Ethyl 4-(propylamino)benzoateNaOH, H2O/EtOH4-(Propylamino)benzoic acid+EtOH\text{this compound} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{4-(Propylamino)benzoic acid} + \text{EtOH}

Alkylation of the Amino Group

The secondary amine undergoes alkylation to form tertiary amines or quaternary ammonium salts. For instance:

  • Reaction with alkyl halides : this compound reacts with bromoethyl esters (e.g., 2-bromoethyl-4-(propylamino)benzoate) in the presence of K₂CO₃ and toluene to form derivatives with extended alkyl chains .

Example :
4a (Propylamino derivative)+2-bromoethyl esterK2CO3,Toluene2-(Piperidin-1-yl)ethyl-4-(propylamino)benzoate\text{4a (Propylamino derivative)} + \text{2-bromoethyl ester} \xrightarrow{\text{K}_2\text{CO}_3, \text{Toluene}} \text{2-(Piperidin-1-yl)ethyl-4-(propylamino)benzoate}

CompoundRX₁X₂logPpKₐ
4a C₃H₇–NHC2.938.79
4d C₃H₇–NHS2.548.00

Hydrogenation of Nitro Precursors

This compound can be synthesized via catalytic hydrogenation of nitro intermediates:

  • Reduction of nitro groups : Ethyl 3-nitro-4-(propylamino)benzoate undergoes hydrogenation using Pd/C to yield the corresponding amine .

Conditions :

  • Catalyst: Pd/C (5% w/w)

  • Solvent: Ethanol or methanol

  • Pressure: 1–3 atm H₂

  • Temperature: 25–50°C

Electrophilic Aromatic Substitution

The aromatic ring participates in electrophilic substitutions, though reactivity is moderated by the electron-donating propylamino group:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at the meta position relative to the ester .

  • Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives, though this is less explored in recent literature .

Functional Group Interconversion

  • Amide formation : The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

  • Schiff base synthesis : Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives under anhydrous conditions .

Key Mechanistic Insights:

  • Steric effects : Bulky substituents on the amine (e.g., piperidine in compound 4a) enhance lipophilicity (logP = 2.93), improving membrane permeability .

  • Electronic effects : Electron-withdrawing groups on the aromatic ring (e.g., -NO₂) increase reactivity in nucleophilic substitutions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the para position significantly influences solubility, reactivity, and physical properties. A comparative analysis is provided below:

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Properties
Ethyl 4-(propylamino)benzoate C₁₂H₁₇NO₂ -NHCH₂CH₂CH₃ 207.27 Hypothetical: Moderate hydrophobicity, basic amine group (electron-donating)
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ -N(CH₃)₂ 193.24 High polarity, strong electron-donating effect; enhances resin cement reactivity
Ethyl 4-(phenylamino)benzoate C₁₅H₁₅NO₂ -NHPh (Ph = phenyl) 241.29 High hydrophobicity; limited solubility in polar solvents

Key Observations:

  • Hydrophobicity: The phenylamino substituent in ethyl 4-(phenylamino)benzoate introduces significant hydrophobicity, reducing solubility in aqueous systems compared to alkylamino derivatives .

Reactivity in Polymer Chemistry

Ethyl 4-(dimethylamino)benzoate is widely used as a co-initiator in resin cements due to its ability to accelerate polymerization. Studies show that resins containing this compound achieve a higher degree of conversion (DC) compared to those with 2-(dimethylamino)ethyl methacrylate (DMAEMA). The propylamino analog, with a bulkier substituent, may exhibit reduced reactivity due to steric hindrance, though this remains speculative without direct data .

Effect of Additives :

  • Diphenyliodonium hexafluorophosphate (DPI) enhances the DC of resins containing DMAEMA but has minimal impact on ethyl 4-(dimethylamino)benzoate-based systems, suggesting superior inherent reactivity of the latter .

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-(propylamino)benzoate in academic research?

The synthesis typically involves a three-step process:

  • Step 1 (Alkylation): React 4-(propylamino)benzoic acid with ethyl bromide or a similar alkylating agent in DMF solvent, using anhydrous Na₂CO₃ as a deacidifying reagent and DMAP as a catalyst. Reflux for 12 hours to ensure completion .
  • Step 2 (Esterification): Use CDI as a dehydrating agent in THF solvent to esterify the intermediate. Reflux for 8 hours to achieve high yield .
  • Step 3 (Second Alkylation): Further alkylation with toluene as the solvent and K₂CO₃ as the base, refluxing for 10 hours to finalize the product . Key Considerations: Monitor reaction progress via TLC and confirm purity using NMR and IR spectroscopy.

Q. How is the molecular structure of this compound validated experimentally?

  • Spectroscopic Methods:
  • ¹H/¹³C-NMR: Confirm proton environments and carbon frameworks, particularly the propylamino (-NH-CH₂CH₂CH₃) and ester (-COOEt) groups.
  • IR Spectroscopy: Identify characteristic peaks for N-H (~3300 cm⁻¹), ester C=O (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
    • X-ray Crystallography: Resolve crystal packing and hydrogen bonding patterns (e.g., intramolecular N-H···O interactions) to validate stereochemistry .

Advanced Research Questions

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